trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H16O3S and a molecular weight of 264.35 g/mol . It is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclopentane ring bearing a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate:
Cyclopentane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction to form the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and thiomethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzoyl moiety can also participate in binding interactions with proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
trans-2-(4-Hydroxybenzoyl)cyclopentane-1-carboxylic acid: Contains a hydroxyl group instead of a thiomethyl group, leading to different oxidation and substitution reactions.
Uniqueness:
- The presence of the thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid imparts unique chemical reactivity, particularly in oxidation and substitution reactions .
- The compound’s chiral nature allows for the study of enantiomeric properties and their effects on biological activity .
Properties
IUPAC Name |
(1R,2R)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNUKRLXZYVMT-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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